REACTION_CXSMILES
|
[CH:1](=[O:4])[CH2:2][CH3:3].[CH3:5][CH:6]([CH2:9][CH2:10][CH3:11])[CH:7]=[O:8]>C(O)CC>[CH3:3][C:2](=[CH:5][C:6]([CH3:7])=[CH:9][CH2:10][CH3:11])[CH:1]=[O:4].[CH3:3][C:2](=[CH:5][CH:6]([CH3:7])[CH2:9][CH2:10][CH3:11])[CH:1]=[O:4].[CH3:5][CH:6]([CH2:9][CH2:10][CH3:11])[CH2:7][OH:8].[CH3:3][C:2](=[CH:5][CH2:6][CH3:7])[CH:1]=[O:4]
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C=O)CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
corresponding to a mean residence time of about 1.2 hours
|
Duration
|
1.2 h
|
Type
|
CUSTOM
|
Details
|
was achieved at 130° C. under a hydrogen
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 5% |
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)=CC(=CCC)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)=CC(CCC)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CO)CCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.5% |
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)=CCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1](=[O:4])[CH2:2][CH3:3].[CH3:5][CH:6]([CH2:9][CH2:10][CH3:11])[CH:7]=[O:8]>C(O)CC>[CH3:3][C:2](=[CH:5][C:6]([CH3:7])=[CH:9][CH2:10][CH3:11])[CH:1]=[O:4].[CH3:3][C:2](=[CH:5][CH:6]([CH3:7])[CH2:9][CH2:10][CH3:11])[CH:1]=[O:4].[CH3:5][CH:6]([CH2:9][CH2:10][CH3:11])[CH2:7][OH:8].[CH3:3][C:2](=[CH:5][CH2:6][CH3:7])[CH:1]=[O:4]
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C=O)CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
corresponding to a mean residence time of about 1.2 hours
|
Duration
|
1.2 h
|
Type
|
CUSTOM
|
Details
|
was achieved at 130° C. under a hydrogen
|
Name
|
mixture
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 5% |
Name
|
2,4-dimethylhepta-2,4-dienal
|
Type
|
product
|
Smiles
|
CC(C=O)=CC(=CCC)C
|
Name
|
2,4-dimethylhept-2-enal
|
Type
|
product
|
Smiles
|
CC(C=O)=CC(CCC)C
|
Name
|
2-methylpentanol
|
Type
|
product
|
Smiles
|
CC(CO)CCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.5% |
Name
|
2-methylpent-2-enal
|
Type
|
product
|
Smiles
|
CC(C=O)=CCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1](=[O:4])[CH2:2][CH3:3].[CH3:5][CH:6]([CH2:9][CH2:10][CH3:11])[CH:7]=[O:8]>C(O)CC>[CH3:3][C:2](=[CH:5][C:6]([CH3:7])=[CH:9][CH2:10][CH3:11])[CH:1]=[O:4].[CH3:3][C:2](=[CH:5][CH:6]([CH3:7])[CH2:9][CH2:10][CH3:11])[CH:1]=[O:4].[CH3:5][CH:6]([CH2:9][CH2:10][CH3:11])[CH2:7][OH:8].[CH3:3][C:2](=[CH:5][CH2:6][CH3:7])[CH:1]=[O:4]
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C=O)CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
corresponding to a mean residence time of about 1.2 hours
|
Duration
|
1.2 h
|
Type
|
CUSTOM
|
Details
|
was achieved at 130° C. under a hydrogen
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 5% |
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)=CC(=CCC)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)=CC(CCC)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CO)CCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.5% |
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)=CCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1](=[O:4])[CH2:2][CH3:3].[CH3:5][CH:6]([CH2:9][CH2:10][CH3:11])[CH:7]=[O:8]>C(O)CC>[CH3:3][C:2](=[CH:5][C:6]([CH3:7])=[CH:9][CH2:10][CH3:11])[CH:1]=[O:4].[CH3:3][C:2](=[CH:5][CH:6]([CH3:7])[CH2:9][CH2:10][CH3:11])[CH:1]=[O:4].[CH3:5][CH:6]([CH2:9][CH2:10][CH3:11])[CH2:7][OH:8].[CH3:3][C:2](=[CH:5][CH2:6][CH3:7])[CH:1]=[O:4]
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C=O)CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
corresponding to a mean residence time of about 1.2 hours
|
Duration
|
1.2 h
|
Type
|
CUSTOM
|
Details
|
was achieved at 130° C. under a hydrogen
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 5% |
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)=CC(=CCC)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)=CC(CCC)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CO)CCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.5% |
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)=CCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1](=[O:4])[CH2:2][CH3:3].[CH3:5][CH:6]([CH2:9][CH2:10][CH3:11])[CH:7]=[O:8]>C(O)CC>[CH3:3][C:2](=[CH:5][C:6]([CH3:7])=[CH:9][CH2:10][CH3:11])[CH:1]=[O:4].[CH3:3][C:2](=[CH:5][CH:6]([CH3:7])[CH2:9][CH2:10][CH3:11])[CH:1]=[O:4].[CH3:5][CH:6]([CH2:9][CH2:10][CH3:11])[CH2:7][OH:8].[CH3:3][C:2](=[CH:5][CH2:6][CH3:7])[CH:1]=[O:4]
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C=O)CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
corresponding to a mean residence time of about 1.2 hours
|
Duration
|
1.2 h
|
Type
|
CUSTOM
|
Details
|
was achieved at 130° C. under a hydrogen
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 5% |
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)=CC(=CCC)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)=CC(CCC)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CO)CCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.5% |
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)=CCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |